molecular formula C10H12F3NO B12085902 3-Propoxy-5-(trifluoromethyl)aniline

3-Propoxy-5-(trifluoromethyl)aniline

Cat. No.: B12085902
M. Wt: 219.20 g/mol
InChI Key: BOTIMGBOPORRAZ-UHFFFAOYSA-N
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Description

3-Propoxy-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of a propoxy group and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propoxy-5-(trifluoromethyl)aniline typically involves the reaction of 3-nitro-5-(trifluoromethyl)aniline with propyl alcohol under acidic conditions

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation for the reduction step and utilizes optimized reaction conditions to ensure high yield and purity. The process may involve the use of palladium or platinum catalysts to facilitate the hydrogenation reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl and propoxy groups influence the reactivity of the aniline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

Chemistry: 3-Propoxy-5-(trifluoromethyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to probe the effects of trifluoromethyl and propoxy groups on biological activity.

Medicine: The compound is investigated for its potential pharmacological properties. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug development.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create products with specific desired characteristics.

Mechanism of Action

The mechanism by which 3-Propoxy-5-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins. The propoxy group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 3-Isopropoxy-5-(trifluoromethyl)aniline
  • 3-Methoxy-5-(trifluoromethyl)aniline
  • 3-Ethoxy-5-(trifluoromethyl)aniline

Comparison: Compared to its analogs, 3-Propoxy-5-(trifluoromethyl)aniline offers a unique balance of lipophilicity and reactivity. The propoxy group provides a distinct steric and electronic environment, which can influence the compound’s chemical behavior and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

3-propoxy-5-(trifluoromethyl)aniline

InChI

InChI=1S/C10H12F3NO/c1-2-3-15-9-5-7(10(11,12)13)4-8(14)6-9/h4-6H,2-3,14H2,1H3

InChI Key

BOTIMGBOPORRAZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=CC(=C1)N)C(F)(F)F

Origin of Product

United States

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